Journal Name:Journal of Labelled Compounds and Radiopharmaceuticals
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Philosophical grounds for designing invisible molecules
Journal of Labelled Compounds and Radiopharmaceuticals ( IF 0 ) Pub Date: 2022-06-04 , DOI: 10.1007/s10698-022-09433-y
‘Structure’ is the term whose proper use is exemplified by an expression like ‘the structure of a diesel-engine,’ in which what is referred to is accessible to immediate observation. It is also used figuratively like ‘social structure.’ While unobservable, what is referred to is empirically accessible. By contrast, molecules are neither observable nor empirically accessible. What philosophical grounds enable us to design invisible structure of molecules? Our cognition of objects becomes realized as phenomena when objects are given to our phenomenal fields. (Ochiai, Found Chem 22:77–86, 2020a, Found Chem 22:457–465, 2020b, A philosophical essay on molecular structure, Cambridge Scholars Publishing, Newcastle upon Tyne, pp 147–174, 2021) A phenomenal field is a pictorial representation of the mind’s self-transcending character and shows the relation between ‘self’ and ‘world.’ Molecular structure becomes realized as an affordance of molecules in a phenomenal field proper to organic chemists. It is a context-sensitive dispositional attribute of an {organic chemist-world} complex. Although designing molecules presupposes molecular structure, the latter is not sufficient for the former to make sense. Molecules must be designable as well. Designing molecules aims to create or modify molecular structure in order to provide compounds with certain chemical and/or physical properties. That is, designable molecules make sense in contexts in which they serve as a means to achieve this purpose and become realized as an affordance. Given that molecular structure and designable molecules are affordances of molecules, the fact that there are contexts in which they make sense provides grounds for conceiving and designing invisible structure of molecules. Heidegger’s arguments in Being and Time about characteristics of the being of beings corroborate our argument that what becomes realized as an affordance exists as what he calls a useful thing for us.
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Robert Boyle and the relational and dispositional nature of chemical properties
Journal of Labelled Compounds and Radiopharmaceuticals ( IF 0 ) Pub Date: 2022-06-03 , DOI: 10.1007/s10698-022-09435-w
This paper establishes that Robert Boyle’s complex chemical ontology implies a non-reductionistic conception of chemical qualities and, more specifically, a conception of chemical qualities as being dispositional and relational. Though Peter Anstey has already shown that that Boyle considered sensible qualities to be dispositional and relational, this moves beyond Anstey’s work by extending his arguments to chemical properties. These arguments are, however, merely a first step in establishing a non-reductionistic interpretation of Boyle’s chemical ontology. A further argument will show that Boyle regards chemical and other higher-level properties as being emergent and supervenient properties. These arguments are supported by substantial textual evidence from Boyle’s writings, which show that he clearly conceived of chemical substances as functional wholes whose properties emerge not only from the microstructural ordering of their parts but also from their relationship with other chemical substances within the context of experimental practice.
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Improving student success in chemistry through cognitive science
Journal of Labelled Compounds and Radiopharmaceuticals ( IF 0 ) Pub Date: 2022-04-21 , DOI: 10.1007/s10698-022-09427-w
Chemistry educator Alex H. Johnstone is perhaps best known for his insight that chemistry is best explained using macroscopic, submicroscopic, and symbolic perspectives. But in his writings, he stressed a broader thesis, namely that teaching should be guided by scientific research on how the brain learns: cognitive science. Since Johnstone’s retirement, science’s understanding of learning has progressed rapidly. A surprising discovery has been when solving chemistry problems of any complexity, reasoning does not work: students must apply very-well-memorized facts and algorithms. Following Johnstone’s advice, we review recent discoveries of cognitive science research. Instructional strategies are recommended that cognitive studies have shown help students learn chemistry.
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Interview with Eric Scerri
Journal of Labelled Compounds and Radiopharmaceuticals ( IF 0 ) Pub Date: 2022-03-03 , DOI: 10.1007/s10698-022-09418-x
Eric Scerri is the world-leading expert on (the history of) Periodic Table and was quite recently named the second-most influential academic in the field of chemistry over the last decade by Academic Influence. In this interview we discuss his main questions of interest in the philosophy of chemistry—the question of reduction of chemistry to physics and the dual sense of chemical element—in the context of his main study object, the periodic table of elements. Among other things, we touch upon the more specific issues related to chemical classification, such as pair reversal, the placement and order of certain elements, the structure and shape of periodic table, etc. We also discuss the status of chemical kinds as a traditional epitome of ‘natural kinds’, the relevance of philosophy of chemistry for chemical science, the implications of ‘turn to practice’ for philosophy of chemistry, and many other issues. Finally, Eric Scerri also discusses his most recent book, ‘What is a Chemical Element?’, co-edited with Elena Ghibaudi and published by Oxford University Press in 2020.
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Orthogonality properties of states, configurations, and orbitals
Journal of Labelled Compounds and Radiopharmaceuticals ( IF 0 ) Pub Date: 2022-02-02 , DOI: 10.1007/s10698-022-09417-y
This manuscript explores the orthogonality constraints on configurations and orbitals subject to the property that states are mutually orthogonal. The orthogonality constraints lead to properties that affect the description of chemical systems. When states are described as linear combinations of (orthogonal or non-orthogonal) configurations, the coefficient matrix (mapping configurations to states) diagonalises S−1H. Therefore, single-configuration states are only possible in one-electron systems: non-orthogonal configurations yield single-configuration states only if S−1H is diagonal, but this would violate the orthonormalisation constraint. Further, the coefficient matrix is not constrained to be square (the number of configurations may differ from the number of configurations). Similarly, the orbitals used to construct configurations may also be orthogonal or non-orthogonal; orbitals are only required to be mutually orthogonal at the one-electron limit. Orthogonal orbitals are generally preferred due to their mathematical and conceptual simplicity, leading to fictitious unoccupied orbitals. Since the Fock operator is orthogonality agnostic, non-orthogonal (occupied) orbitals can be generated by solving the Fock equation independently for each electron; the virtual orbitals produced by this conception are true excitation orbitals as they are eigensolutions of the Fock operator. Additionally, we show that the number of molecular orbitals generated is not restricted to the number of atomic orbitals (or basis functions) employed in the computation. This manuscript explores the mathematical relationships that need to be satisfied under the various orthogonality regimes. We also present mathematical relationships that provide results that are independent of the orthogonality approximation within a particular computational method.
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On a unified theory of acids and bases: Hasok Chang, Eric R. Scerri, modern theoretical chemistry, and the philosophy of chemistry
Journal of Labelled Compounds and Radiopharmaceuticals ( IF 0 ) Pub Date: 2023-03-03 , DOI: 10.1007/s10698-022-09456-5
Recent publications by several leading philosophers of chemistry have focused on the definition, scope, utility, and nomenclature of issues dealing with acidity and basicity. In this paper, molecular orbital theory is used to explain all acid–base reactions, concluding that the interaction of the highest occupied molecular orbital (HOMO) of one substrate, “the base,” with the lowest unoccupied molecular orbital (LUMO) of a second substrate, “the acid,” determines the reactivity of such systems. This paradigm provides an understanding of all acid–base reactions as well as other reactions which, on the surface, may not seem like acid–base reactions but which have fundamental underpinnings of that kind of chemistry. Rather than being unable to determine a unified understanding of acidity and basicity as suggested in the philosophy of chemistry literature, we propose that acidity and basicity fit securely in a classification of many other reactions that, using classical chemistry knowledge, pre-quantum chemistry, would not be possible. We strongly support the use of all scientific knowledge and experience in the development of the ideas in the philosophy science. We further suggest increased interactions between philosophers of science and scientists, so that all scholars benefit from the values, knowledge, and perspectives of other disciplines.
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Atomic number and isotopy before nuclear structure: multiple standards and evolving collaboration of chemistry and physics
Journal of Labelled Compounds and Radiopharmaceuticals ( IF 0 ) Pub Date: 2022-12-06 , DOI: 10.1007/s10698-022-09450-x
We provide a detailed history of the concepts of atomic number and isotopy before the discovery of protons and neutrons that draws attention to the role of evolving interplays of multiple aims and criteria in chemical and physical research. Focusing on research by Frederick Soddy and Ernest Rutherford, we show that, in the context of differentiating disciplinary projects, the adoption of a complex and shifting concept of elemental identity and the ordering role of the periodic table led to a relatively coherent notion of atomic number. Subsequent attention to valency, still neglected in the secondary literature, and to nuclear charge led to a decoupling of the concepts of elemental identity and weight and allowed for a coherent concept of isotopy. This concept received motivation from empirical investigations on the decomposition series of radioelements and their unstable chemical identity. A new model of chemical order was the result of an ongoing collaboration between chemical and physical research projects with evolving aims and standards. After key concepts were considered resolved and their territories were clarified, chemistry and physics resumed autonomous projects, yet remained bound by newly accepted explanatory relations. It is an episode of scientific collaboration and partial integration without simple, wholesale gestalt switches or chemical revolutions.
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Theodore Richards and the discovery of isotopes
Journal of Labelled Compounds and Radiopharmaceuticals ( IF 0 ) Pub Date: 2022-10-06 , DOI: 10.1007/s10698-022-09449-4
I challenge Gareth Eaton’s recent claim that Theodore Richards should be counted among the discoverers of isotopes. In evaluating Eaton’s claim, I draw on two influential theories of scientific discovery, one developed by Thomas Kuhn, and one developed by Augustine Brannigan. I argue that though Richards’ experimental work contributed to the discovery, his work does not warrant attributing the discovery to him. Richards’ reluctance to acknowledge isotopes is well document. Further, the fact that he made no claim to having made the discovery also undermines Eaton’s argument.
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Chemical reactivity: cause-effect or interaction?
Journal of Labelled Compounds and Radiopharmaceuticals ( IF 0 ) Pub Date: 2022-07-06 , DOI: 10.1007/s10698-022-09430-1
From the perspective of successive events, chemical reactions are expressed or thought about, in terms of the cause-effect category. In this work, I will firstly discuss some aspects of causation and interaction in chemistry, argue for the interaction, and propose an alternative or complementary representation scheme called “interaction diagram”, that allows representing chemical reactions through a geometric diagram. The understanding of this diagram facilitates the analysis of reactions in terms of the interaction, or reciprocal action, among the participating entities. Secondly, I will describe the model and provide examples and finally, I will discuss the scope and limitations of the current development status of the model.
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Quantum algorithms for simulation of quantum chemistry problems by quantum computers: an appraisal
Journal of Labelled Compounds and Radiopharmaceuticals ( IF 0 ) Pub Date: 2022-05-15 , DOI: 10.1007/s10698-022-09428-9
The ideas of quantum simulation and advances in quantum algorithms to solve quantum chemistry problems have been discussed. Theoretical proposals and experimental investigations both have been studied to gauge the extent to which quantum computation has been applied to solve quantum chemical problems till date. The distinctive features and limitations of the application of quantum simulation on chemical systems and current approaches to define and improve upon standard quantum algorithms have been studied in detail. The possibility and consequences of designing an efficient quantum computer that can address chemical problems have been assessed. The experimental realization of quantum supremacy defies the conventional belief of chemists, that millions of qubits would be required to solve fundamental chemistry problems. It is predicted that quantum simulation of quantum chemistry problems will radically revolutionize this field.
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